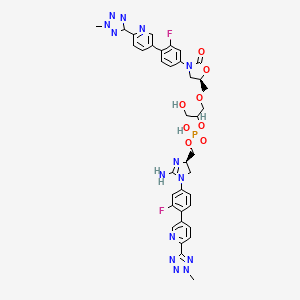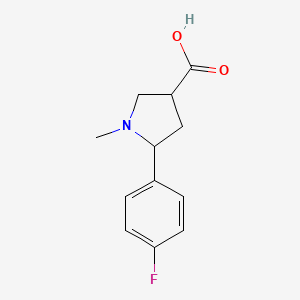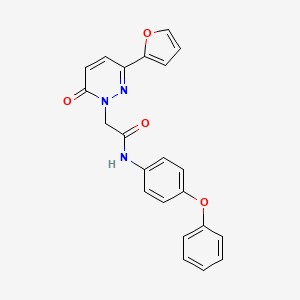
Di-t-butyl(n-hexyl)phosphonium tetrafluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-t-butyl(n-hexyl)phosphonium tetrafluoroborate, also known by its identifier MFCD24842681, is an organophosphorus compound with the molecular formula C14H32BF4P. This compound is characterized by the presence of a phosphonium cation and a tetrafluoroborate anion. It is typically found as a white powder and is used in various chemical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-t-butyl(n-hexyl)phosphonium tetrafluoroborate can be synthesized through the reaction of di-t-butylphosphine with n-hexyl bromide in the presence of a base, followed by the addition of tetrafluoroboric acid. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Di-t-butyl(n-hexyl)phosphonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The phosphonium cation can participate in nucleophilic substitution reactions, where the n-hexyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Coupling Reactions: It is used as a ligand in palladium-catalyzed coupling reactions such as Suzuki, Heck, and Stille couplings.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Strong oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Catalysts: Palladium catalysts are frequently used in coupling reactions involving this compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonium salts, while coupling reactions produce biaryl compounds or other coupled products.
Aplicaciones Científicas De Investigación
Di-t-butyl(n-hexyl)phosphonium tetrafluoroborate has several scientific research applications:
Chemistry: It is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions such as cross-coupling and hydrogenation.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its applications in medicinal chemistry, including its role in drug delivery systems and as a precursor for bioactive compounds.
Industry: It is utilized in the synthesis of fine chemicals, agrochemicals, and materials science, contributing to the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which di-t-butyl(n-hexyl)phosphonium tetrafluoroborate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonium cation can form stable complexes with metal ions, facilitating catalytic processes. Additionally, the tetrafluoroborate anion can stabilize reactive intermediates, enhancing the overall reactivity and selectivity of the compound in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Tri-tert-butylphosphonium tetrafluoroborate: Similar in structure but with different alkyl groups, leading to variations in reactivity and applications.
Di-tert-butyl(methyl)phosphonium tetrafluoroborate: Contains a methyl group instead of an n-hexyl group, affecting its chemical behavior and uses.
Uniqueness
Di-t-butyl(n-hexyl)phosphonium tetrafluoroborate is unique due to its specific alkyl group, which imparts distinct steric and electronic properties. These properties make it particularly effective in certain catalytic processes and chemical reactions, distinguishing it from other phosphonium tetrafluoroborates.
Propiedades
Fórmula molecular |
C14H32BF4P |
|---|---|
Peso molecular |
318.18 g/mol |
Nombre IUPAC |
ditert-butyl(hexyl)phosphanium;tetrafluoroborate |
InChI |
InChI=1S/C14H31P.BF4/c1-8-9-10-11-12-15(13(2,3)4)14(5,6)7;2-1(3,4)5/h8-12H2,1-7H3;/q;-1/p+1 |
Clave InChI |
DWRPKSZEHGFPIT-UHFFFAOYSA-O |
SMILES canónico |
[B-](F)(F)(F)F.CCCCCC[PH+](C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)
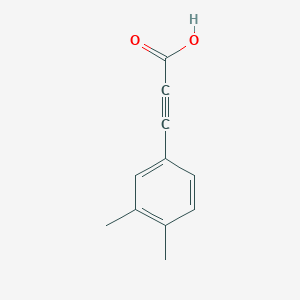
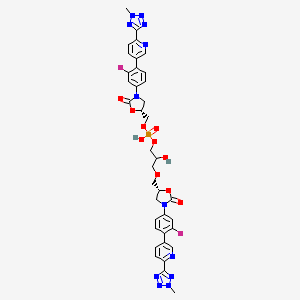
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)

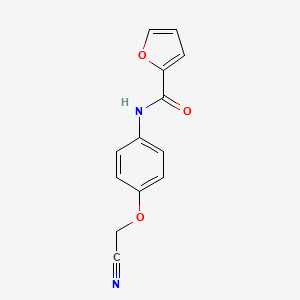
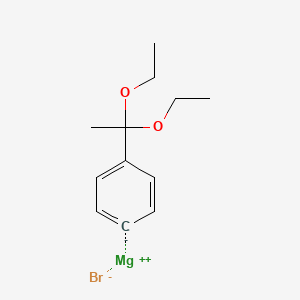
![2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14885891.png)
